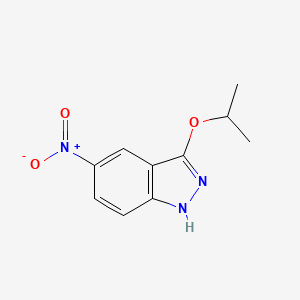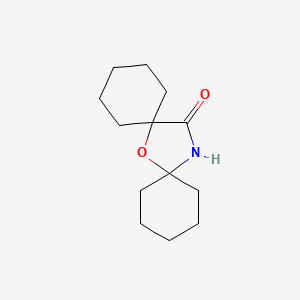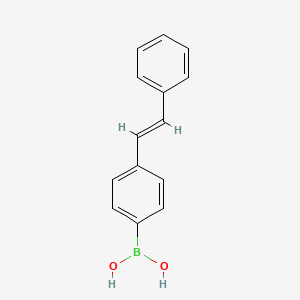
(E)-(4-Styrylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-Styrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic group and two hydroxyl groups. This compound is particularly notable for its styryl group, which is a vinyl group attached to a phenyl ring. This compound is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-(4-Styrylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromostyrene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions. The choice of solvents and catalysts may vary to optimize yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(4-Styrylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The styryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Halogenated styryl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-(4-Styrylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-(4-Styrylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the styryl group, making it less versatile in certain synthetic applications.
Vinylboronic acid: Contains a vinyl group but lacks the phenyl ring, limiting its stability and reactivity.
(E)-(4-Vinylphenyl)boronic acid: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
(E)-(4-Styrylphenyl)boronic acid is unique due to its combination of a styryl group and a boronic acid moiety. This structure provides enhanced reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications. Its ability to form stable boronate complexes also makes it valuable in sensing and molecular recognition applications .
Eigenschaften
Molekularformel |
C14H13BO2 |
|---|---|
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
[4-[(E)-2-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,16-17H/b7-6+ |
InChI-Schlüssel |
RAHFHNVYCKLZGU-VOTSOKGWSA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)C=CC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


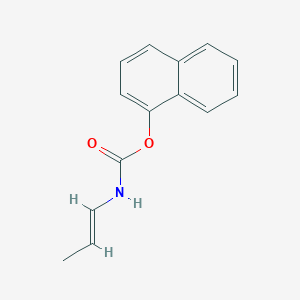
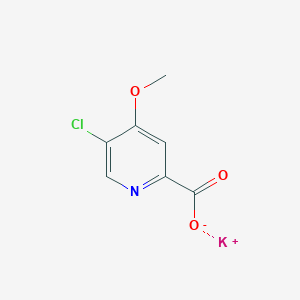
![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)
![2-Amino-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15067736.png)
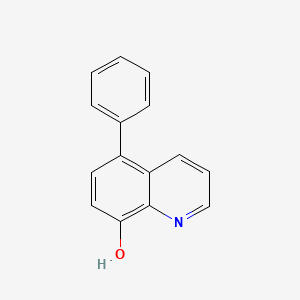

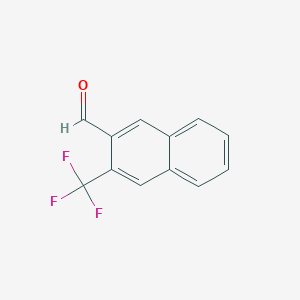
![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B15067766.png)


![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)
